molecular formula C22H30N4OS B2686341 N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1286418-47-0

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2686341
CAS No.: 1286418-47-0
M. Wt: 398.57
InChI Key: SETBQLRHWUQEKC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a unique spirocyclic compound featuring a combination of cyclohexyl, ethylthio, and phenyl groups within its structure. Its spirocyclic configuration endows it with distinct physicochemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step synthetic routes involving the following key steps:

  • Formation of the cyclohexylamine intermediate.

  • Introduction of the ethylthio group through nucleophilic substitution.

  • Construction of the spirocyclic system via a cyclization reaction.

  • Coupling with phenyl groups under controlled conditions.

Typical Reaction Conditions:

  • Solvents: Dichloromethane, ethanol, or methanol

  • Catalysts: Base catalysts like potassium carbonate or sodium hydroxide

  • Temperature: Ranges from room temperature to 120°C, depending on the step

Industrial Production Methods

In industrial settings, large-scale production is achieved using continuous flow processes to enhance yield and reduce reaction time. This involves:

  • Automated synthesis machines to handle the complex sequence of reactions.

  • Optimized reaction conditions using high-throughput experimentation.

  • In-line purification techniques to achieve high purity levels efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative transformations can introduce functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Hydrogenation and other reducing reactions can convert double bonds and other reducible functionalities. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Solvents: Dichloromethane, ethanol, methanol

Major Products

  • Derivatives with modified functional groups

  • Spirocyclic compounds with varied substituents

Scientific Research Applications

Chemistry

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide serves as a building block in the synthesis of more complex molecules, facilitating research in organic chemistry.

Biology

Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

Industry

Used in the manufacturing of advanced materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. These interactions typically involve binding to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.

Comparison with Similar Compounds

Unique Features

N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide stands out due to its spirocyclic structure and the presence of the ethylthio group, which imparts distinct reactivity and biological activity.

Similar Compounds

  • N-cyclohexyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the ethylthio group.

  • 2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks the cyclohexyl group.

  • 3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: Lacks both cyclohexyl and ethylthio groups.

Each of these similar compounds provides insights into the role of different substituents in determining the properties and applications of the core spirocyclic structure.

Properties

IUPAC Name

N-cyclohexyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-2-28-20-19(17-9-5-3-6-10-17)24-22(25-20)13-15-26(16-14-22)21(27)23-18-11-7-4-8-12-18/h3,5-6,9-10,18H,2,4,7-8,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETBQLRHWUQEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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